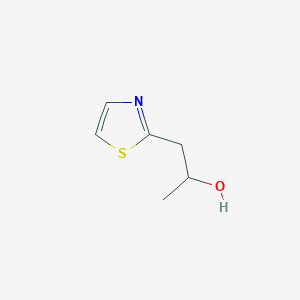
1-(2-(Methylthio)benzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methylthio)benzyl)piperazine is an organic compound with the molecular formula C12H18N2S It features a piperazine ring substituted with a benzyl group that has a methylthio substituent at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)benzyl)piperazine typically involves the reaction of 2-(methylthio)benzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Methylthio)benzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl chloride can be substituted with nucleophiles like amines or thiols to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, primary amines, thiols, ethanol, dichloromethane.
Major Products Formed:
Oxidation: 1-(2-(Methylsulfinyl)benzyl)piperazine, 1-(2-(Methylsulfonyl)benzyl)piperazine.
Reduction: 1-(2-(Methyl)benzyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-(Methylthio)benzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-(Methylthio)benzyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The methylthio group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(2-(Methylthio)phenyl)piperazine
- 1-(2-(Ethylthio)benzyl)piperazine
- 1-(2-(Methylthio)benzyl)imidazole
Comparison: 1-(2-(Methylthio)benzyl)piperazine is unique due to the presence of both the piperazine ring and the methylthio-substituted benzyl group. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the methylthio group can enhance lipophilicity and membrane permeability, potentially improving the compound’s bioavailability and efficacy .
Propiedades
Número CAS |
55212-33-4 |
|---|---|
Fórmula molecular |
C12H18N2S |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
1-[(2-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H18N2S/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 |
Clave InChI |
VMELBBDZRYZILQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
![{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride](/img/structure/B13604573.png)












